

The Discovery and Enduring Legacy of Quinolinol Derivatives: A Technical Guide

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and mechanism of action of quinolinol derivatives, a class of compounds that has had a profound and lasting impact on medicine and beyond. From their origins in the antimalarial drug quinine to their contemporary applications in antibacterial, antifungal, and anticancer therapies, quinolinol derivatives continue to be a fertile ground for scientific investigation and drug development. This document provides a comprehensive overview of key milestones, detailed experimental protocols for their synthesis, quantitative data on their biological activities, and a visualization of their key signaling pathways.

A Journey Through Time: The History of Quinolinol Derivatives

The story of quinolinol derivatives begins with the discovery of quinoline itself. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a yellow-colored substance from coal tar, which he named "chinolin," later known as quinoline.^[1] A pivotal moment in the history of these compounds was the isolation of quinine from the bark of the cinchona tree in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.^{[1][2]} For centuries, cinchona bark had been used to treat malaria, and the isolation of its active ingredient, quinine, a quinoline derivative, marked a significant advancement in medicine.^{[1][2]}

The success of quinine spurred further research into synthetic quinoline-based antimalarials. In the 1930s, German scientists developed chloroquine, a synthetic 4-aminoquinoline derivative that proved to be a highly effective and widely used antimalarial drug for many years.^{[1][2]} The timeline below highlights some of the key dates in the discovery and development of quinoline-based antimalarial drugs:

- 1632: Introduction of quinine for medicinal use.^[1]
- 1820: Isolation of quinine from cinchona bark.^{[1][2]}
- 1910: First reported case of quinine resistance.^[1]
- 1934: Synthesis of chloroquine (Resochin).^[1]
- 1945: Introduction of chloroquine for widespread use.^[1]
- 1957: First reported case of chloroquine resistance.^[1]

Beyond their antimalarial properties, the broader therapeutic potential of quinolinol derivatives, particularly 8-hydroxyquinoline (also known as oxine), began to be recognized. The antibacterial activity of 8-hydroxyquinoline and its derivatives has been known for over 120 years.^[3] This has led to the development of a wide range of derivatives with antibacterial, antifungal, anticancer, and other pharmacological activities.^{[2][4]}

Synthesis of the Quinolinol Core: Key Experimental Protocols

The synthesis of the quinoline and quinolinol backbone is primarily achieved through several classic organic reactions, most notably the Skraup synthesis and the Friedländer synthesis.

The Skraup Synthesis of 8-Hydroxyquinoline

The Skraup synthesis is a powerful method for the synthesis of quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.

General Protocol:

- **Reaction Setup:** In a fume hood, a mixture of o-aminophenol, glycerol, and a mild oxidizing agent (such as o-nitrophenol) is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
- **Acid Addition:** Concentrated sulfuric acid is added slowly and cautiously to the mixture while cooling in an ice bath to control the exothermic reaction.
- **Heating and Reflux:** The reaction mixture is then heated. The reaction is often vigorous and requires careful temperature control. The mixture is typically heated to 135-140°C for several hours.^[5]
- **Neutralization and Isolation:** After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide or potassium hydroxide) to a pH of 7.5-8.^[5]
- **Purification:** The crude 8-hydroxyquinoline can be purified by steam distillation or recrystallization from a suitable solvent.

The Friedländer Synthesis of Quinolinol Derivatives

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group, catalyzed by an acid or a base.^{[6][7]}

General Protocol:

- **Reactant Mixture:** The 2-aminoaryl aldehyde or ketone and the α -methylene carbonyl compound are mixed in a suitable solvent.
- **Catalyst Addition:** An acid catalyst (e.g., p-toluenesulfonic acid, iodine) or a base catalyst is added to the mixture.^{[6][8]}
- **Reaction Conditions:** The reaction is typically heated to facilitate the condensation and subsequent cyclization. The specific temperature and reaction time will vary depending on the substrates and catalyst used.
- **Workup and Purification:** After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization or chromatography.

Quantitative Insights: Biological Activities of Quinolinol Derivatives

The biological activity of quinolinol derivatives has been extensively studied, with a wealth of quantitative data available. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for selected quinolinol derivatives against various pathogens.

Table 1: Antifungal Activity of 8-Hydroxyquinoline Derivatives

Compound	Fungal Species	MIC Range (µg/mL)	Reference
Clioquinol	Candida spp.	0.031–2	[3] [9]
8-Hydroxy-5-quinolinesulfonic acid	Candida spp.	1–512	[3] [9]
8-Hydroxy-7-iodo-5-quinolinesulfonic acid	Candida spp.	2–1024	[3] [9]
PH265	Cryptococcus spp.	0.5-1	[10]
PH276	Cryptococcus spp.	0.5-4	[10]
PH276	Candida auris, C. haemulonii	8	[10]

Table 2: Antibacterial Activity of Quinoline Derivatives

Compound	Bacterial Species	MIC (µg/mL)	Reference
Compound 9	Staphylococcus aureus	0.12	[11]
Compound 9	Streptococcus pyogenes	8	[11]
Compound 9	Salmonella typhi	0.12	[11]
Compound 9	Escherichia coli	0.12	[11]
Compound 16, 17, 18	S. pneumoniae ATCC 49619	≤ 0.008	[11]
Hybrid 7b	Staphylococcus aureus	2	[12]
Hybrid 7a	Mycobacterium tuberculosis H37Rv	20	[12]
Hybrid 7b	Mycobacterium tuberculosis H37Rv	10	[12]

Table 3: Anticancer Activity (IC50) of Quinoline Derivatives

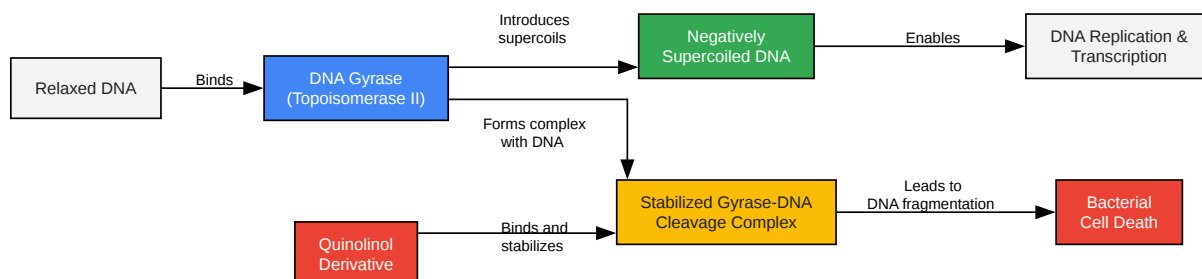
Compound	Cell Line	IC50 (µM)	Reference
Compound 19	Mycobacterium smegmatis mc2 155	77.3 ± 2.5	[11]
Compound 21	Mycobacterium smegmatis mc2 155	33.4 ± 4.4	[11]
Compound 22	Mycobacterium smegmatis mc2 155	34.0 ± 3.7	[11]
Compound 1	Bovine Viral Diarrhea Virus (BVDV)	EC50: 0.3	[11]

Mechanisms of Action: Signaling Pathways and Molecular Targets

Quinololinol derivatives exert their biological effects through a variety of mechanisms, often targeting fundamental cellular processes.

Inhibition of DNA Gyrase and Topoisomerases

A primary mechanism of action for many antibacterial quinolones is the inhibition of DNA gyrase (a type II topoisomerase) in bacteria.[4][13] DNA gyrase is essential for relieving torsional stress during DNA replication and transcription by introducing negative supercoils into the DNA.[4][14] Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[4][15]



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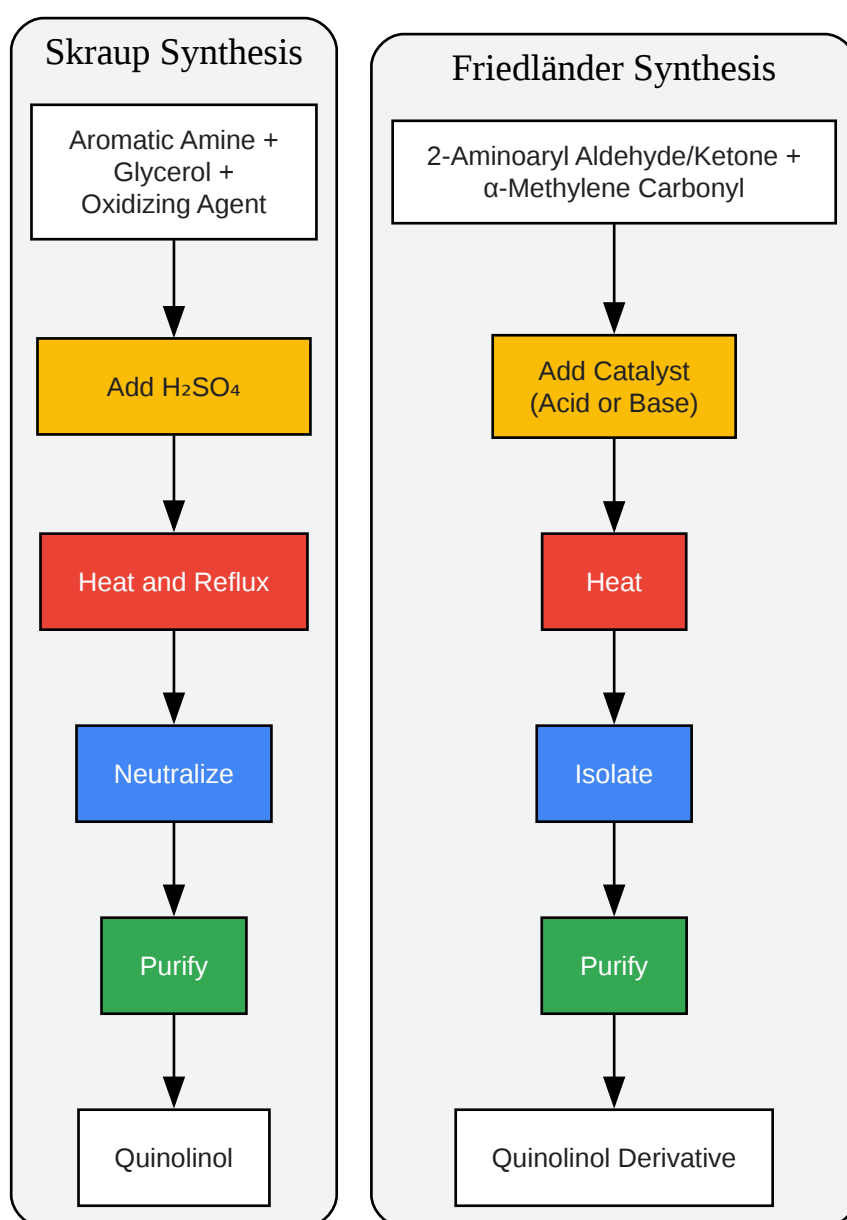
Quinololinol derivatives inhibit bacterial DNA gyrase.

Similarly, certain quinololinol derivatives have been shown to inhibit topoisomerase I and II in cancer cells.[16][17] These enzymes are crucial for managing DNA topology during replication and transcription in eukaryotic cells. Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.[16][17]

Other Signaling Pathways

The diverse biological activities of quinolinol derivatives are also attributed to their effects on other signaling pathways:

- HIF Signaling Pathway: Some indenoisoquinoline derivatives that inhibit topoisomerase I have also been found to suppress angiogenesis by affecting the Hypoxia-Inducible Factor (HIF) signaling pathway.[18]
- Wnt/ β -catenin Signaling Pathway: The quinoline derivative IND-2 has been shown to have a significant impact on the Wnt/ β -catenin signaling pathway in prostate cancer cells.[16]



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General workflows for quinolinol synthesis.

Conclusion and Future Directions

The journey of quinolinol derivatives, from their natural origins to their synthetic diversification, showcases a remarkable trajectory in the history of medicinal chemistry. Their broad spectrum of biological activities continues to make them a privileged scaffold in drug discovery. While challenges such as drug resistance remain, the continued exploration of novel derivatives, combination therapies, and a deeper understanding of their mechanisms of action promise to unlock new therapeutic opportunities. The rich history and versatile chemistry of quinolinol derivatives ensure their continued relevance and importance in the ongoing quest for new and effective treatments for a wide range of diseases.

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